molecular formula C9H8Br2O3 B099424 Methyl 3,5-dibromo-2-methoxybenzoate CAS No. 15790-59-7

Methyl 3,5-dibromo-2-methoxybenzoate

Cat. No.: B099424
CAS No.: 15790-59-7
M. Wt: 323.97 g/mol
InChI Key: SVSGXLZYOXVPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-dibromo-2-methoxybenzoate is a high-value chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring bromine atoms at the meta- positions and a methoxy group ortho- to the ester, makes it a versatile precursor for constructing complex molecules. It is notably used in the synthesis of novel chalcone and flavone derivatives, which are important scaffolds in drug discovery . These synthesized compounds show significant promise in scientific investigations for targeting type 2 diabetes mellitus, demonstrating potent in vitro inhibitory activity against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, a key strategy to control postprandial hyperglycemia . Furthermore, research indicates that select compounds derived from this benzoate ester exhibit notable antioxidant potential and cytotoxicity against human cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas, highlighting its utility in developing potential anticancer agents . The bromine atoms on the aromatic ring are pivotal for halogen bonding interactions, which can stabilize drug-receptor complexes and are crucial in molecular docking studies aimed at understanding enzyme inhibition mechanisms . This compound is essential for researchers exploring multi-target therapeutic strategies for metabolic disorders and cancer. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dibromo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSGXLZYOXVPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594817
Record name Methyl 3,5-dibromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15790-59-7
Record name Methyl 3,5-dibromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 3,5-dibromo-2-methoxybenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,5-dibromo-2-methoxybenzoate, a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document outlines a proposed synthetic route, purification protocols, and detailed characterization methodologies. The rationale behind each experimental step is discussed to provide a deeper understanding of the process.

Introduction: The Significance of Brominated Aromatic Esters

Substituted benzoates are a cornerstone in the synthesis of a vast array of organic molecules, from pharmaceuticals to materials. The introduction of bromine atoms onto the aromatic ring significantly alters the electronic and steric properties of the molecule. This can lead to enhanced biological activity, improved metabolic stability, and provide reactive handles for further chemical transformations, such as cross-coupling reactions. Methyl 3,5-dibromo-2-methoxybenzoate, with its specific substitution pattern, represents a potentially valuable building block for the synthesis of complex molecular architectures.

Physicochemical Properties and Identification

PropertyPredicted Value
Molecular Formula C₉H₈Br₂O₃
Molecular Weight 323.97 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water.

Structure:

Caption: Chemical structure of Methyl 3,5-dibromo-2-methoxybenzoate.

Proposed Synthesis Protocol

The synthesis of Methyl 3,5-dibromo-2-methoxybenzoate can be achieved via the electrophilic bromination of Methyl 2-methoxybenzoate. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired 3,5-dibromo substitution pattern. The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group, while the methyl ester group (-COOCH₃) is a deactivating and meta-directing group. The combined effect of these two groups will direct the incoming electrophiles (bromine) to the positions ortho and para to the methoxy group and meta to the ester group.

Reaction Scheme:

Caption: Proposed synthesis of Methyl 3,5-dibromo-2-methoxybenzoate.

Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), dissolve Methyl 2-methoxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq) to the solution.

  • Bromination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of bromine (2.2 eq) in the same solvent to the reaction mixture via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.

Rationale for Experimental Choices
  • Brominating Agent: While molecular bromine with a Lewis acid catalyst like FeBr₃ is a classic choice for aromatic bromination, N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can also be an effective and sometimes more selective brominating agent.

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination. Dichloromethane is a common inert solvent, while acetic acid can also serve as a solvent and a mild catalyst.

  • Temperature Control: Bromination is an exothermic reaction. Maintaining a low temperature during the addition of bromine is crucial to control the reaction rate and minimize the formation of side products.

Characterization Workflow

A thorough characterization of the synthesized Methyl 3,5-dibromo-2-methoxybenzoate is essential to confirm its identity and purity.

Workflow Diagram:

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Bromination of Methyl 2-methoxybenzoate Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Purity Purity Analysis (HPLC/GC) Purification->Purity

Caption: Workflow for the synthesis and characterization of Methyl 3,5-dibromo-2-methoxybenzoate.

Spectroscopic Data Interpretation
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. Additionally, there will be two singlets in the aliphatic region for the methoxy and the ester methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbons (including those attached to the bromine, methoxy, and ester groups) and the two methine carbons in the aromatic region, as well as signals for the methoxy and ester methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). The molecular ion peak (M⁺) should correspond to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester group, and C-O stretching bands for the ester and ether linkages.

Potential Applications in Research and Drug Development

Halogenated aromatic compounds are pivotal in medicinal chemistry and materials science. Methyl 3,5-dibromo-2-methoxybenzoate can serve as a versatile intermediate for:

  • Cross-Coupling Reactions: The bromine atoms can be readily displaced in Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex molecular scaffolds.

  • Synthesis of Novel Heterocycles: The functional groups on the molecule can be manipulated to synthesize various heterocyclic compounds, which are prevalent in many biologically active molecules.

  • Lead Optimization in Drug Discovery: The introduction of bromine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as its lipophilicity, metabolic stability, and binding affinity to a biological target.

Safety and Handling

As with all laboratory chemicals, Methyl 3,5-dibromo-2-methoxybenzoate and the reagents used in its synthesis should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic and requires special handling precautions.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of Methyl 3,5-dibromo-2-methoxybenzoate. The proposed methodologies are based on established principles of organic chemistry and are designed to be both reliable and informative. This compound holds promise as a valuable building block for the synthesis of novel organic molecules with potential applications in various fields of chemical research and development.

References

  • Note: As a specific CAS number and direct literature for Methyl 3,5-dibromo-2-methoxybenzoate were not found, the following references provide context for the synthesis and properties of rel
  • PubChem Compound Summary for CID 61151, Methyl 2-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 621923, Methyl 3,5-dibromobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate. National Center for Biotechnology Information. [Link]

  • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Google Patents.

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3,5-dibromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Structural Elucidation

In the landscape of modern drug discovery and organic synthesis, the unambiguous determination of a molecule's structure is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 3,5-dibromo-2-methoxybenzoate, a polysubstituted aromatic compound. We will delve into the theoretical prediction of the spectrum, the practical aspects of sample preparation and data acquisition, and a comprehensive interpretation of the spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization.

Part 1: Theoretical Prediction of the ¹H NMR Spectrum

Before acquiring an experimental spectrum, a thorough theoretical prediction serves as a critical roadmap for interpretation. This predictive process is grounded in the fundamental principles of chemical shifts and spin-spin coupling, influenced by the electronic environment of each proton.

Molecular Structure and Proton Environments

The first step is to analyze the molecular structure of Methyl 3,5-dibromo-2-methoxybenzoate to identify the distinct proton environments.

Caption: Molecular Structure of Methyl 3,5-dibromo-2-methoxybenzoate with proton labeling.

The molecule possesses four distinct sets of protons:

  • Two aromatic protons (H-4 and H-6): These are attached to the benzene ring and are chemically non-equivalent due to the substitution pattern.

  • A methoxy group (-OCH₃) protons: These three protons are equivalent.

  • An ester methyl group (-COOCH₃) protons: These three protons are also equivalent.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its electronic environment. We can predict the approximate chemical shifts for each proton set by considering the electronic effects of the substituents on the benzene ring.

  • -COOCH₃ (Methyl Ester): This is an electron-withdrawing group, which deshields nearby protons, shifting their signals downfield.

  • -OCH₃ (Methoxy): This is an electron-donating group through resonance, which shields ortho and para protons, shifting their signals upfield. However, it also has an inductive electron-withdrawing effect.

  • -Br (Bromo): Bromine is an electronegative atom and thus electron-withdrawing through induction, deshielding nearby protons.

Aromatic Protons (H-4 and H-6):

  • H-6: This proton is ortho to the electron-withdrawing ester group and meta to a bromine atom and the methoxy group. The strong deshielding effect of the ortho ester group will likely dominate, placing this proton at a relatively downfield position.

  • H-4: This proton is ortho to one bromine atom, meta to the ester and the other bromine atom, and para to the electron-donating methoxy group. The shielding effect from the para methoxy group will be countered by the deshielding from the ortho bromine.

Aliphatic Protons:

  • Ester Methyl Protons (-COOCH₃): The protons of the methyl ester are adjacent to a carbonyl group and an oxygen atom, leading to a characteristic downfield shift.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are attached to an oxygen atom bonded to the aromatic ring.

Based on these effects and data from similar compounds, we can predict the following chemical shifts:

ProtonPredicted Chemical Shift (δ, ppm)Rationale
H-67.8 - 8.1Ortho to electron-withdrawing -COOCH₃
H-47.6 - 7.9Influenced by ortho -Br and para -OCH₃
-OCH₃3.8 - 4.0Typical range for an aryl methoxy group
-COOCH₃3.8 - 4.0Typical range for a methyl ester

Note: The chemical shifts for the two methyl groups are predicted to be very close and may even overlap, requiring a high-resolution instrument to distinguish.

Predicting Multiplicity and Coupling Constants (J)

Spin-spin coupling occurs between non-equivalent protons on adjacent atoms. The multiplicity of a signal is determined by the number of neighboring protons (n) and follows the n+1 rule for first-order spectra.

  • Aromatic Protons (H-4 and H-6): These two protons are separated by four bonds and are in a meta relationship to each other. Meta coupling (⁴J) is typically small, in the range of 2-3 Hz.[1] Therefore, we expect both H-4 and H-6 to appear as doublets, with a coupling constant of approximately 2-3 Hz.

  • Aliphatic Protons (-OCH₃ and -COOCH₃): These protons have no adjacent protons, so they will both appear as singlets.

G H4 H-4 H6 H-6 H4->H6 ⁴J ≈ 2-3 Hz (meta-coupling) OCH3 -OCH₃ COOCH3 -COOCH₃

Caption: Predicted spin-spin coupling in Methyl 3,5-dibromo-2-methoxybenzoate.

Predicted ¹H NMR Spectrum Summary
ProtonPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-67.8 - 8.1Doublet1H~2-3
H-47.6 - 7.9Doublet1H~2-3
-OCH₃3.8 - 4.0Singlet3HN/A
-COOCH₃3.8 - 4.0Singlet3HN/A

Part 2: Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition

The quality of the NMR data is critically dependent on the experimental methodology. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.

Sample Preparation
  • Massing the Sample: Accurately weigh approximately 5-10 mg of Methyl 3,5-dibromo-2-methoxybenzoate. Causality: This amount provides a good signal-to-noise ratio without causing issues with sample solubility or line broadening.

  • Choosing the Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aromatic region of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. Causality: TMS provides a reference signal at 0 ppm for accurate chemical shift calibration.

  • Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. Causality: Particulates can degrade the magnetic field homogeneity, leading to poor spectral resolution.

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Pulse ProgramStandard 1D protonA simple pulse-acquire sequence is sufficient.
Acquisition Time (AT)2-4 secondsLonger acquisition times lead to better resolution.
Relaxation Delay (D1)1-2 secondsAllows for sufficient relaxation of the protons between scans.
Number of Scans (NS)8-16Provides a good signal-to-noise ratio for a sample of this concentration.
Spectral Width (SW)16 ppmEnsures all proton signals are captured.

Part 3: In-depth Analysis and Interpretation of the Spectrum

Once the spectrum is acquired, the following steps should be taken for a thorough analysis.

Data Processing
  • Fourier Transform: The raw data (Free Induction Decay) is converted into the frequency domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established to ensure accurate integration.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0 ppm.

Spectral Interpretation Workflow

A Acquire Spectrum B Reference to TMS (0 ppm) A->B C Identify Aromatic Signals (δ 7-8.5 ppm) B->C D Identify Aliphatic Signals (δ 3-4.5 ppm) B->D E Analyze Multiplicity C->E G Integrate Signals D->G F Measure Coupling Constants (J) E->F H Assign Protons to Signals F->H G->H

Sources

starting materials for Methyl 3,5-dibromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 3,5-dibromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dibromo-2-methoxybenzoate is a key substituted aromatic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern—a methoxy group ortho to a methyl ester, flanked by two bromine atoms—provides multiple reactive sites for further chemical modification. This guide offers a detailed exploration of the primary and most efficient synthetic routes to this valuable intermediate, focusing on readily available starting materials and explaining the chemical principles that underpin the strategic choices made in each protocol.

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The most logical and widely applicable approach to synthesizing Methyl 3,5-dibromo-2-methoxybenzoate is through the electrophilic bromination of an appropriately substituted benzene ring. The success of this strategy hinges on a clear understanding of substituent directing effects.

The Chemical Rationale: Substituent Directing Effects

In an electrophilic aromatic substitution reaction, the existing substituents on the benzene ring govern the position of the incoming electrophile (in this case, Br⁺). The starting material, Methyl 2-methoxybenzoate, has two key functional groups:

  • Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group is a powerful activating group and an ortho, para-director.[1] It donates electron density to the aromatic ring through resonance, particularly at the positions ortho (C3) and para (C5) to itself. This increased electron density makes these positions more nucleophilic and thus more susceptible to attack by an electrophile.[2][3]

  • Methyl Ester Group (-COOCH₃): Located at the C1 position, the methyl ester is a deactivating group and a meta-director.[4] It withdraws electron density from the ring through both induction and resonance, making the ring less reactive overall. It directs incoming electrophiles to the positions meta to itself (C3 and C5).

Crucially, in the case of Methyl 2-methoxybenzoate, the directing effects of both groups are synergistic. The powerful ortho, para-directing methoxy group strongly activates the C3 and C5 positions, and the meta-directing ester group also directs to these same C3 and C5 positions. This confluence of directing effects makes the selective dibromination at positions 3 and 5 a highly favorable and predictable transformation.

Pathway I: Synthesis via Methyl 2-Methoxybenzoate

This pathway represents the most direct and efficient route, beginning with the synthesis of the key intermediate, Methyl 2-methoxybenzoate, from the inexpensive and widely available starting material, salicylic acid.

Workflow for Pathway I

G cluster_0 Step 1: Preparation of Methyl 2-Methoxybenzoate cluster_1 Step 2: Dibromination Salicylic Acid Salicylic Acid Methyl 2-Methoxybenzoate Methyl 2-Methoxybenzoate Salicylic Acid->Methyl 2-Methoxybenzoate Methylation & Esterification Methylating/Esterifying Agents Methylating/Esterifying Agents Methylating/Esterifying Agents->Methyl 2-Methoxybenzoate Methyl 2-Methoxybenzoate_clone Methyl 2-Methoxybenzoate Brominating Agent Brominating Agent Final Product Methyl 3,5-dibromo- 2-methoxybenzoate Brominating Agent->Final Product Methyl 2-Methoxybenzoate_clone->Final Product Electrophilic Bromination

Caption: Overall workflow starting from Salicylic Acid.

Step 1: Synthesis of Methyl 2-Methoxybenzoate from Salicylic Acid

A one-pot reaction can be employed to both methylate the phenolic hydroxyl group and esterify the carboxylic acid of salicylic acid. This is a robust and scalable method.[5][6][7]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add salicylic acid (1.0 eq) and a suitable solvent such as acetone.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, ~2.5 eq), to the suspension.

  • Methylation/Esterification: Heat the mixture to 50-60 °C. Through the addition funnel, add dimethyl sulfate ((CH₃)₂SO₄, ~2.5 eq) dropwise, maintaining the reaction temperature.

  • Reaction Monitoring: The reaction is exothermic. Control the addition rate to maintain the temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the salicylic acid is fully consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl 2-methoxybenzoate. Further purification can be achieved by vacuum distillation.

ParameterValueReference
Starting Material Salicylic Acid[5]
Reagents Dimethyl Sulfate, Potassium Carbonate[5]
Solvent Acetone[5]
Temperature 50-60 °C[5]
Reaction Time 12-48 hours[5]
Typical Yield >90%[5]
Step 2: Dibromination of Methyl 2-Methoxybenzoate

This step leverages the directing effects discussed previously to install two bromine atoms onto the aromatic ring. The protocol is adapted from established methods for the bromination of activated aromatic rings.[8]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve Methyl 2-methoxybenzoate (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃, ~0.1 eq).

  • Bromine Addition: From the dropping funnel, add a solution of bromine (Br₂, 2.2 eq) in glacial acetic acid dropwise to the reaction mixture with vigorous stirring at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (around 118 °C) for 4-6 hours. Monitor the progress by TLC or GC-MS to ensure the disappearance of the starting material and the mono-brominated intermediate.

  • Quenching: Cool the mixture to room temperature and pour it slowly into a beaker containing an ice-cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

  • Precipitation & Filtration: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure Methyl 3,5-dibromo-2-methoxybenzoate as a white to off-white solid.

ParameterValueReference
Starting Material Methyl 2-methoxybenzoate[9]
Reagents Bromine (Br₂), Iron(III) bromide (FeBr₃)[8]
Solvent Glacial Acetic Acid[8]
Temperature Reflux (4-6 hours)[8]
Stoichiometry ~2.2 equivalents of Br₂[8]
Expected Yield High-

Pathway II: Synthesis via 2-Methoxybenzoic Acid

An alternative, though slightly longer, route involves first brominating 2-methoxybenzoic acid and then esterifying the resulting 3,5-dibromo-2-methoxybenzoic acid. This can be advantageous if 2-methoxybenzoic acid is the more readily available starting material.

Workflow for Pathway II

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Esterification 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid Dibromo-acid 3,5-dibromo- 2-methoxybenzoic acid 2-Methoxybenzoic Acid->Dibromo-acid Electrophilic Bromination Brominating Agent Brominating Agent Brominating Agent->Dibromo-acid Dibromo-acid_clone 3,5-dibromo- 2-methoxybenzoic acid Methanol Methanol Final Product Methyl 3,5-dibromo- 2-methoxybenzoate Methanol->Final Product Acid Catalyst Acid Catalyst Acid Catalyst->Final Product Dibromo-acid_clone->Final Product Fischer Esterification

Caption: Workflow starting from 2-Methoxybenzoic Acid.

Step 1: Dibromination of 2-Methoxybenzoic Acid

The bromination of the free acid proceeds under similar principles and conditions as the ester.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-methoxybenzoic acid (1.0 eq) in a suitable solvent like glacial acetic acid in a flask equipped for reflux and stirring.

  • Bromination: Add bromine (2.2 eq) dropwise at room temperature, optionally with a Lewis acid catalyst (FeBr₃).

  • Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates complete conversion to the dibrominated product.

  • Work-up and Purification: Follow the same quenching, precipitation, and filtration steps as described in Pathway I, Step 2. The resulting solid is 3,5-dibromo-2-methoxybenzoic acid.

Step 2: Fischer Esterification

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of methanol under acidic catalysis to drive the equilibrium towards the ester product.[10][11][12]

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask, suspend 3,5-dibromo-2-methoxybenzoic acid (1.0 eq) in an excess of methanol, which acts as both a reagent and a solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • Work-up: After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be recrystallized to obtain pure Methyl 3,5-dibromo-2-methoxybenzoate.

ParameterValueReference
Starting Material 3,5-dibromo-2-methoxybenzoic acid-
Reagents Methanol (excess), Sulfuric Acid (catalyst)[11]
Solvent Methanol[11]
Temperature Reflux (~65 °C)[11]
Reaction Time 4-6 hours[11]
Key Principle Le Chatelier's principle (excess alcohol)[10]

Conclusion

The synthesis of Methyl 3,5-dibromo-2-methoxybenzoate is most effectively achieved through the electrophilic dibromination of Methyl 2-methoxybenzoate. This precursor is readily synthesized in high yield from inexpensive salicylic acid. The strong, synergistic directing effects of the methoxy and methyl ester groups make the bromination reaction highly regioselective for the desired 3,5-disubstituted product. The protocols outlined in this guide are based on well-established, robust chemical transformations, providing a reliable and efficient pathway for researchers and drug development professionals to access this important chemical intermediate.

References

  • Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Methyl 2-Methoxybenzoate. PubChem. [Link]

  • Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]

  • Synthesis method of methyl o-anisate.
  • Method for one-step synthesis of methyl o-anisate.
  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

  • Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. JOCPR. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Preparation method of methyl benzoate compound.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • 5.310 F17 Experiment 5: Fischer Esterification. DSpace@MIT. [Link]

  • Method for the bromination of aromatic compound.
  • Lab5 procedure esterification. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. IUCr Journals. [Link]

  • Methyl 2-Methoxy Benzoate | CAS No: 606-45-1. Cleanchem. [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014). YouTube. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

  • Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • Preparation of methyl salicylate, by. Sciencemadness.org. [Link]

  • The preparation of methyl benzoate and methyl salicylate on silica gel column. Academic Journals. [Link]

  • Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. ResearchGate. [Link]

Sources

An In-depth Technical Guide to Methyl 3,5-dibromo-2-methoxybenzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Methyl 3,5-dibromo-2-methoxybenzoate is a polysubstituted benzene derivative featuring a methyl ester, a methoxy group, and two bromine atoms. The strategic placement of these functional groups offers multiple avenues for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecular architectures. The presence of bromine atoms, in particular, is a key feature in drug design, as they can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[1][2] The methoxy and methyl ester groups also provide handles for a variety of chemical transformations.

Proposed Synthesis of Methyl 3,5-dibromo-2-methoxybenzoate

A direct and detailed synthesis for Methyl 3,5-dibromo-2-methoxybenzoate is not prominently described in the literature. However, a robust synthetic strategy can be proposed based on the well-established principles of electrophilic aromatic substitution on activated benzene rings. The starting material of choice would be the commercially available Methyl 2-methoxybenzoate (CAS 606-45-1).[3] The methoxy group is a strong activating and ortho-, para-directing group. Therefore, direct bromination is expected to occur at the positions ortho and para to the methoxy group.

Synthetic Pathway

The proposed synthesis involves the direct dibromination of Methyl 2-methoxybenzoate using molecular bromine in the presence of a suitable solvent.

Synthetic Pathway Methyl 2-methoxybenzoate Methyl 2-methoxybenzoate Reaction Electrophilic Aromatic Substitution Methyl 2-methoxybenzoate->Reaction Starting Material Reagents Br2 (2.2 eq) Acetic Acid Reagents->Reaction Conditions Methyl 3,5-dibromo-2-methoxybenzoate Methyl 3,5-dibromo-2-methoxybenzoate Reaction->Methyl 3,5-dibromo-2-methoxybenzoate Product

Caption: Proposed synthetic route to Methyl 3,5-dibromo-2-methoxybenzoate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of methoxy-substituted benzoic acids.[4]

Materials:

  • Methyl 2-methoxybenzoate

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • 10% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve Methyl 2-methoxybenzoate (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Bromination: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. The rate of addition should be controlled to maintain the reaction temperature below 30 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. Quench the excess bromine by the dropwise addition of 10% sodium thiosulfate solution until the orange color disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize the acetic acid and any remaining HBr.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 3,5-dibromo-2-methoxybenzoate.

Physicochemical and Spectroscopic Data (Predicted)

As experimental data for Methyl 3,5-dibromo-2-methoxybenzoate is scarce, the following properties are predicted based on data from analogous compounds such as Methyl 3,5-dibromobenzoate (CAS 51329-15-8) and various methoxybenzoates.[3][5]

PropertyPredicted Value
Molecular Formula C₉H₈Br₂O₃
Molecular Weight 323.97 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85-95 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in dichloromethane, ethyl acetate, acetone; Insoluble in water.
Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data is based on established substituent effects on the chemical shifts of aromatic protons and carbons. The spectra are predicted for a solution in CDCl₃ with TMS as the internal standard.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85d (J ≈ 2.5 Hz)1HAr-H (C6-H)Deshielded by the adjacent ester and bromine.
~ 7.60d (J ≈ 2.5 Hz)1HAr-H (C4-H)Deshielded by the adjacent bromine.
~ 3.95s3H-OCH₃ (ester)Typical chemical shift for a methyl ester.
~ 3.90s3H-OCH₃ (ether)Typical chemical shift for an aryl methoxy group.

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 165.0C =O (ester)Typical chemical shift for an ester carbonyl carbon.
~ 155.0C -OCH₃ (C2)Aromatic carbon attached to the electron-donating methoxy group.
~ 138.0C -H (C6)Aromatic methine carbon deshielded by adjacent groups.
~ 132.0C -H (C4)Aromatic methine carbon deshielded by adjacent bromine.
~ 125.0C -COOCH₃ (C1)Quaternary aromatic carbon attached to the ester.
~ 118.0C -Br (C3)Aromatic carbon attached to bromine.
~ 115.0C -Br (C5)Aromatic carbon attached to bromine.
~ 63.0-OC H₃ (ether)Carbon of the aryl methoxy group.
~ 53.0-OC H₃ (ester)Carbon of the methyl ester.
Predicted IR and MS Data
  • Infrared (IR) Spectroscopy: Key expected peaks include a strong carbonyl stretch (C=O) around 1720-1740 cm⁻¹, C-O stretching vibrations for the ester and ether between 1200-1300 cm⁻¹, and C-Br stretching in the fingerprint region below 700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound, with intense peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a roughly 1:2:1 ratio. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃).

Potential Applications in Research and Development

Methyl 3,5-dibromo-2-methoxybenzoate is a promising building block for the synthesis of a variety of more complex molecules with potential applications in drug discovery and materials science.

Applications cluster_0 Methyl 3,5-dibromo-2-methoxybenzoate cluster_1 Potential Applications Core Methyl 3,5-dibromo-2-methoxybenzoate Pharma Pharmaceutical Intermediates Core->Pharma Suzuki, Sonogashira, Buchwald-Hartwig Coupling Materials Functional Materials Core->Materials Precursor for Polymers and Dyes Agrochem Agrochemical Synthesis Core->Agrochem Scaffold for Herbicides/Fungicides

Caption: Potential applications of Methyl 3,5-dibromo-2-methoxybenzoate.

  • Medicinal Chemistry: The two bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. This makes it a valuable scaffold for generating libraries of compounds for high-throughput screening in drug discovery programs. The introduction of bromine into a molecule can enhance its therapeutic activity and favorably affect its metabolism.[1][2]

  • Organic Synthesis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.

  • Materials Science: Brominated aromatic compounds are often used as precursors for flame retardants and functional polymers.

Safety and Handling

As with any laboratory chemical, Methyl 3,5-dibromo-2-methoxybenzoate should be handled with appropriate care. The following safety precautions are based on the known hazards of similar brominated aromatic compounds.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 3,5-dibromo-2-methoxybenzoate, while not a widely commercialized compound, holds significant untapped potential as a versatile intermediate in organic synthesis. This guide has provided a comprehensive overview based on sound chemical principles and data from analogous structures, offering a proposed synthetic route, predicted analytical data, and a discussion of its potential applications. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and utility of this promising molecule.

References

  • PubChem. Methyl 3,5-dibromobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 3,5-dibromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Methyl 3,5-dibromo-2-methoxybenzoate in Complex Molecule Synthesis

Methyl 3,5-dibromo-2-methoxybenzoate is a highly versatile and strategically important building block for researchers in organic synthesis and drug development. Its polysubstituted aromatic core, featuring two distinct bromine atoms, a methoxy group, and a methyl ester, offers a rich platform for the sequential and regioselective introduction of diverse functionalities. This application note provides an in-depth technical guide to the palladium-catalyzed cross-coupling reactions of this substrate, focusing on the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By understanding the underlying principles of regioselectivity and mastering the detailed protocols herein, researchers can unlock the full synthetic potential of this valuable intermediate.

The differential reactivity of the two bromine atoms at the C3 and C5 positions is a key feature of this molecule. The electronic landscape of the aromatic ring is influenced by the interplay of the electron-donating methoxy group at C2 and the electron-withdrawing methyl ester at C1. The methoxy group, being an ortho-para director, enhances the electron density at the C2, C4, and C6 positions. Conversely, the methyl ester group is a meta-director, withdrawing electron density from the ortho and para positions. This electronic push-and-pull renders the C3 position more electron-deficient compared to the C5 position, making the C3-Br bond more susceptible to oxidative addition by a palladium(0) catalyst. This inherent regioselectivity allows for predictable and controlled monosubstitution at the C3 position, with the C5-Br remaining available for subsequent transformations.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals and advanced materials.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial and often rate-determining step is the oxidative addition of the aryl bromide to a palladium(0) species. As discussed, for Methyl 3,5-dibromo-2-methoxybenzoate, this preferentially occurs at the more electron-deficient C3 position. Following oxidative addition, a transmetalation step occurs where the organic group from a boronic acid or ester is transferred to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(R)L2 ArPd(II)(R)L₂ ArPd(II)(Br)L2->ArPd(II)(R)L2 Transmetalation (R-B(OR)₂) ArPd(II)(R)L2->Pd(0)L2 Product Ar-R ArPd(II)(R)L2->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol for Regioselective Monosubstitution

This protocol is designed for a typical small-scale reaction (0.5 mmol) and can be scaled accordingly.

Materials:

  • Methyl 3,5-dibromo-2-methoxybenzoate (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.02 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (1.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Water, degassed (0.5 mL)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 3,5-dibromo-2-methoxybenzoate, the arylboronic acid, and anhydrous potassium phosphate.

  • Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate and SPhos in anhydrous toluene.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add the remaining anhydrous toluene and degassed water.

  • Reaction Conditions: Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Coupling Partner (Arylboronic acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001685-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O901880-90
3-Thienylboronic acidPd₂(dba)₃ / XPhosK₂CO₃THF/H₂O802475-85

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2] This reaction is crucial for the synthesis of conjugated enynes and arylalkynes, which are important motifs in natural products, pharmaceuticals, and materials science.

Mechanistic Insights

The Sonogashira coupling typically proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L₂ ArPd(II)(Br)L2->ArPd(II)(C≡CR)L2 Transmetalation ArPd(II)(C≡CR)L2->Pd(0)L2 Product Ar-C≡C-R ArPd(II)(C≡CR)L2->Product Reductive Elimination Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)X->Cu(I)C≡CR + Alkyne, Base Alkyne R-C≡C-H

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Detailed Protocol for Regioselective Alkynylation

Materials:

  • Methyl 3,5-dibromo-2-methoxybenzoate (0.5 mmol, 1.0 equiv)

  • Terminal alkyne (0.75 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 0.015 mmol, 3 mol%)

  • Copper(I) iodide (CuI; 0.01 mmol, 2 mol%)

  • Triethylamine (Et₃N; 1.5 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Methyl 3,5-dibromo-2-methoxybenzoate, Pd(PPh₃)₄, and CuI.

  • Solvent and Reagents: Add anhydrous THF, triethylamine, and the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is usually complete within 4-12 hours.

  • Workup: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Coupling Partner (Terminal Alkyne)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF25690-98
1-HexynePdCl₂(PPh₃)₂ / CuIDiisopropylamineDMF60885-95
TrimethylsilylacetylenePd(OAc)₂ / Xantphos / CuIK₂CO₃Toluene801280-90

III. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, providing a powerful method for the synthesis of anilines, N-aryl heterocycles, and other arylamine derivatives.[3] This reaction has become a cornerstone of medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules.

Mechanistic Overview

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing side reactions.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L ArPd(II)(Br)L ArPd(II)(Br)L Pd(0)L->ArPd(II)(Br)L Oxidative Addition (Ar-Br) ArPd(II)(NRR')L [ArPd(II)(NRR')L] ArPd(II)(Br)L->ArPd(II)(NRR')L Amine Coordination & Deprotonation ArPd(II)(NRR')L->Pd(0)L Product Ar-NRR' ArPd(II)(NRR')L->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol for Regioselective Amination

Materials:

  • Methyl 3,5-dibromo-2-methoxybenzoate (0.5 mmol, 1.0 equiv)

  • Amine (0.6 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.005 mmol, 1 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; 0.015 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu; 0.7 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to a dry Schlenk flask.

  • Reagent Addition: Add anhydrous toluene, followed by Methyl 3,5-dibromo-2-methoxybenzoate and the amine.

  • Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 8-24 hours.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Coupling Partner (Amine)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene1101285-95
AnilinePd(OAc)₂ / XPhosK₂CO₃t-BuOH1001880-90
BenzylaminePdCl₂(dppf)Cs₂CO₃Dioxane1002475-85

IV. General Experimental Workflow and Purification

A standardized workflow is essential for reproducible results in palladium-catalyzed cross-coupling reactions.

Workflow cluster_workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Substrate, Coupling Partner, Base Setup->Reagents Catalyst Addition of Catalyst System Reagents->Catalyst Reaction Heating & Stirring Catalyst->Reaction Monitoring TLC / LC-MS Monitoring Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Purification Considerations:

  • Removal of Palladium Residues: After chromatographic purification, residual palladium may remain in the product. Washing the organic solution of the product with a solution of a thiol-containing scavenger (e.g., QuadraSil® MP) or filtering through a pad of activated carbon can effectively remove trace palladium.

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity. A suitable solvent system should be determined empirically.

Conclusion

Methyl 3,5-dibromo-2-methoxybenzoate is a powerful synthetic intermediate whose utility is maximized through the strategic application of palladium-catalyzed cross-coupling reactions. The inherent electronic bias of the substrate allows for predictable regioselective functionalization at the C3 position, providing a clear pathway for the synthesis of complex, highly substituted aromatic compounds. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this building block in their synthetic endeavors, accelerating the discovery and development of novel molecules in the pharmaceutical and materials science fields.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

Sources

Application Notes and Protocols for the Heck Reaction Using Methyl 3,5-dibromo-2-methoxybenzoate as a Substrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Heck Reaction in Complex Molecule Synthesis

The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2][3] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4] The reaction's broad functional group tolerance and generally high stereoselectivity make it an invaluable tool for drug development professionals.[1][5] This guide provides a detailed technical overview and actionable protocols for the application of the Heck reaction to a challenging substrate: Methyl 3,5-dibromo-2-methoxybenzoate.

This substrate presents unique challenges and opportunities due to its di-bromination and the presence of a sterically demanding ortho-methoxy group. Understanding the interplay of these structural features is critical for achieving high selectivity and yield. This document will delve into the mechanistic nuances, provide a rationale for experimental design, and offer detailed protocols for both selective mono-vinylation and exhaustive di-vinylation of the substrate.

Substrate Analysis: Navigating Reactivity and Regioselectivity

The structure of Methyl 3,5-dibromo-2-methoxybenzoate introduces several factors that significantly influence its reactivity in the Heck reaction:

  • Two Reaction Sites: The presence of two bromine atoms at the C3 and C5 positions opens up the possibility for both mono- and di-Heck coupling reactions. Achieving selectivity for one over the other requires precise control over reaction conditions.

  • Steric Hindrance: The methoxy group at the C2 position exerts steric hindrance around the C3-bromine atom. This can be expected to decrease the rate of oxidative addition at this site compared to the less hindered C5-bromine.[6]

  • Electronic Effects: The electron-withdrawing nature of the ester group at C1 and the bromine atoms can influence the electron density of the aromatic ring, which in turn affects the rate of oxidative addition of the palladium(0) catalyst.[7] The methoxy group, being electron-donating, can also modulate the electronic character of the aryl halide.

Controlling the regioselectivity of the Heck reaction is paramount. The outcome is largely determined by the specific reaction pathway, which can be either neutral or cationic.[8][9] The choice of ligands, the nature of the halide (or triflate), and the presence of additives dictate which pathway is favored.[8][9] For a neutral palladium complex, steric factors are the primary determinant of regioselectivity, while for cationic complexes, electronic factors dominate.[8]

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide to form a Pd(II) species.[2][8] This is often the rate-determining step.

  • Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-aryl bond.[8]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[8]

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

Heck_Reaction_Catalytic_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ PdII_Aryl->PdII_Alkyl Alkene Olefin_Coord Olefin Coordination & Migratory Insertion Pd_Hydride [H-Pd(II)-X(L)₂]⁺ PdII_Alkyl->Pd_Hydride Product Beta_Elim β-Hydride Elimination Pd_Hydride->Pd0 Base Red_Elim Reductive Elimination

Figure 1: The catalytic cycle of the Heck reaction.

Experimental Protocols

The following protocols are designed as a starting point for the Heck reaction using Methyl 3,5-dibromo-2-methoxybenzoate. Optimization of these conditions may be necessary depending on the specific alkene used and the desired outcome.

Protocol 1: Selective Mono-vinylation at the C5 Position

This protocol aims to leverage the steric hindrance of the ortho-methoxy group to achieve selective reaction at the less hindered C5 position.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Methyl 3,5-dibromo-2-methoxybenzoate323.941.01.0
Alkene (e.g., Styrene)104.151.21.2
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.04
Triethylamine (Et₃N)101.191.51.5
N,N-Dimethylformamide (DMF)73.095 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3,5-dibromo-2-methoxybenzoate (1.0 mmol), Palladium(II) acetate (0.02 mmol), and Tri(o-tolyl)phosphine (0.04 mmol).

  • Add N,N-Dimethylformamide (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation.

  • Add the alkene (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Justification of Conditions:

  • Catalyst System: Pd(OAc)₂ is a common and robust palladium precursor.[8] Tri(o-tolyl)phosphine is a bulky monodentate phosphine ligand that can promote the reaction while potentially enhancing selectivity due to steric interactions.

  • Base: Triethylamine is a common organic base used to neutralize the HBr generated during the reaction.[8]

  • Solvent: DMF is a polar aprotic solvent that is effective in solubilizing the reactants and catalyst.

  • Temperature: A moderate temperature of 80-100 °C is often sufficient for Heck reactions with aryl bromides.

Protocol 2: Exhaustive Di-vinylation

This protocol is designed to drive the reaction to completion, achieving vinylation at both the C3 and C5 positions.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Methyl 3,5-dibromo-2-methoxybenzoate323.941.01.0
Alkene (e.g., Styrene)104.152.52.5
Palladium(II) acetate (Pd(OAc)₂)224.500.050.05
Triphenylphosphine (PPh₃)262.290.100.10
Potassium carbonate (K₂CO₃)138.213.03.0
N,N-Dimethylacetamide (DMAc)87.125 mL-

Procedure:

  • Follow steps 1-3 from Protocol 1, using the reagents and amounts listed in the table above.

  • Add the alkene (2.5 mmol) and potassium carbonate (3.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to a higher temperature, typically 120-140 °C, and monitor the reaction progress.

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Justification of Conditions:

  • Higher Catalyst Loading and Temperature: Increased catalyst loading and a higher reaction temperature are employed to overcome the steric hindrance at the C3 position and drive the second coupling to completion.

  • Alkene Stoichiometry: An excess of the alkene is used to ensure both bromine atoms react.

  • Base: Potassium carbonate is a stronger inorganic base that can be more effective at higher temperatures.

  • Solvent: DMAc is a high-boiling polar aprotic solvent suitable for higher reaction temperatures.

Experimental Workflow

Heck_Reaction_Workflow start Start reagents Combine Aryl Halide, Pd Catalyst, and Ligand in Solvent start->reagents pre_catalyst Stir for Pre-catalyst Formation reagents->pre_catalyst add_alkene_base Add Alkene and Base pre_catalyst->add_alkene_base heating Heat Reaction Mixture (e.g., 80-140 °C) add_alkene_base->heating monitoring Monitor Reaction by TLC/GC-MS heating->monitoring workup Aqueous Workup (EtOAc, H₂O, Brine) monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification end End purification->end

Figure 2: A general workflow for the Heck reaction protocol.

Troubleshooting

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. Ensure all reagents are dry and the reaction is performed under an inert atmosphere.

  • Poor Selectivity (Protocol 1): If di-vinylation is observed, try lowering the reaction temperature or using a bulkier phosphine ligand to further enhance steric hindrance around the C3 position.

  • Formation of Byproducts: The formation of reduced arene (dehalogenation) or homocoupled alkene can sometimes occur. Optimizing the base and solvent system may help to minimize these side reactions.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Heck reaction of Methyl 3,5-dibromo-2-methoxybenzoate offers a versatile route to highly functionalized aromatic compounds that are valuable intermediates in drug discovery and development. By carefully controlling the reaction conditions, particularly the choice of ligand, base, and temperature, it is possible to achieve selective mono-vinylation or exhaustive di-vinylation. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this powerful transformation.

References

  • [PMC. (n.d.). Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][5][8]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions.]([Link])

Sources

The Versatile Synthon: Methyl 3,5-dibromo-2-methoxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3,5-dibromo-2-methoxybenzoate is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly in the realms of pharmaceutical and materials science research. The strategic placement of two bromine atoms, a methoxy group, and a methyl ester on the benzene ring offers multiple reactive sites for diversification. The bromine atoms serve as key handles for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxy and methyl ester groups, in turn, can be retained or further modified, providing a rich scaffold for the synthesis of novel compounds with desired physicochemical and biological properties. This document provides a comprehensive guide to the synthesis and application of Methyl 3,5-dibromo-2-methoxybenzoate, offering detailed protocols and mechanistic insights for its use in cutting-edge organic synthesis.

Physicochemical Properties and Spectroscopic Data

PropertyPredicted Value/Information
Molecular Formula C₉H₈Br₂O₃
Molecular Weight 323.97 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.
¹H NMR (Predicted) Signals expected for the methoxy group (~3.9 ppm), the methyl ester group (~3.9 ppm), and two aromatic protons (likely singlets or narrow doublets in the aromatic region).
¹³C NMR (Predicted) Resonances anticipated for the methyl carbons of the ester and ether, the carbonyl carbon, and the six aromatic carbons (two of which will be carbon-bromine bearing).

Synthesis of Methyl 3,5-dibromo-2-methoxybenzoate

A plausible and efficient synthesis of Methyl 3,5-dibromo-2-methoxybenzoate can be envisioned starting from commercially available 2-methoxybenzoic acid. The synthetic strategy involves a regioselective dibromination followed by esterification.

Protocol 1: Synthesis of Methyl 3,5-dibromo-2-methoxybenzoate

Step 1: Dibromination of 2-Methoxybenzoic Acid

The electron-donating nature of the methoxy group directs electrophilic substitution to the ortho and para positions. Since the para position is unsubstituted, bromination is expected to occur there first, followed by bromination at the other ortho position.

  • Materials:

    • 2-Methoxybenzoic acid

    • N-Bromosuccinimide (NBS)

    • Sulfuric acid (concentrated)

    • Methanol

    • Dichloromethane (DCM)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxybenzoic acid (1.0 eq.) in a minimal amount of dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (catalytic amount).

    • Portion-wise, add N-Bromosuccinimide (2.2 eq.) to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dibromo-2-methoxybenzoic acid.

Step 2: Fischer Esterification

  • Procedure:

    • To the crude 3,5-dibromo-2-methoxybenzoic acid, add an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Methyl 3,5-dibromo-2-methoxybenzoate.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on Methyl 3,5-dibromo-2-methoxybenzoate are amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The steric hindrance from the ortho-methoxy group may influence the relative reactivity of the two bromine atoms, potentially allowing for regioselective transformations under carefully controlled conditions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules.[1][2]

Suzuki_Miyaura_Workflow Start Methyl 3,5-dibromo-2-methoxybenzoate Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Mono- or Di-arylated Product Purification Column Chromatography Workup->Purification Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Monoselective Suzuki-Miyaura Coupling

Achieving monoselective coupling can be accomplished by using a substoichiometric amount of the boronic acid. The C5 bromine is generally more sterically accessible and may react preferentially.

  • Materials:

    • Methyl 3,5-dibromo-2-methoxybenzoate (1.0 eq.)

    • Arylboronic acid (1.1 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

    • Potassium carbonate (2.0 eq.)

    • Toluene/Water (4:1 mixture)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a Schlenk flask, add Methyl 3,5-dibromo-2-methoxybenzoate, arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed toluene/water solvent mixture.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.[3]

  • Base: Potassium carbonate is a widely used base that is effective and compatible with many functional groups.[2]

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic chemistry for the synthesis of arylamines, which are key components of numerous pharmaceuticals.[4][5]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl LigandEx Ligand Exchange PdII_Aryl->LigandEx PdII_Amine [Ar-Pd(II)-NR'R''(L)₂]⁺ LigandEx->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd Amine HNR'R'' Amine->LigandEx

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol 3: Double Buchwald-Hartwig Amination

This protocol aims for the substitution of both bromine atoms with an amine.

  • Materials:

    • Methyl 3,5-dibromo-2-methoxybenzoate (1.0 eq.)

    • Primary or secondary amine (2.5 eq.)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)

    • Xantphos (0.04 eq.)

    • Sodium tert-butoxide (NaOtBu) (2.5 eq.)

    • Anhydrous toluene

  • Procedure:

    • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ and Xantphos.

    • Evacuate and backfill with argon.

    • Add anhydrous toluene and stir for 10 minutes.

    • In a separate flask, add Methyl 3,5-dibromo-2-methoxybenzoate, the amine, and sodium tert-butoxide.

    • Evacuate and backfill with argon.

    • Transfer the catalyst solution to the substrate mixture via cannula.

    • Heat the reaction to 100 °C for 16-24 hours.

    • Monitor the reaction by LC-MS.

    • Cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Trustworthiness of the Protocol: This protocol employs a well-established catalyst system (Pd₂(dba)₃/Xantphos) and a strong base (NaOtBu), which are known to be highly effective for the amination of aryl bromides.[6] The use of a bidentate ligand like Xantphos helps to stabilize the palladium catalyst and promote efficient reductive elimination.[7]

Conclusion

Methyl 3,5-dibromo-2-methoxybenzoate is a valuable and versatile building block for organic synthesis. Its densely packed functional groups provide a platform for the strategic and efficient construction of complex molecules. The protocols outlined in this application note for Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a robust starting point for researchers and drug development professionals to explore the rich chemistry of this synthon. The ability to perform regioselective and exhaustive cross-coupling reactions opens up a vast chemical space for the discovery of novel compounds with potential applications in medicine and materials science.

References

  • Molecules. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Methyl 3,5-dibromo-2-diacetylaminobenzoate. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry Central. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

  • PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling Reaction. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. [Link]

  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

  • Google Patents.
  • Catalysis Science & Technology. Palladium-catalyzed cross-couplings by C–O bond activation. [Link]

  • National Center for Biotechnology Information. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • Google Patents. Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Application Note: Strategic C-C Bond Formation Utilizing Stille Coupling with Methyl 3,5-dibromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the experimental execution of the Stille cross-coupling reaction using Methyl 3,5-dibromo-2-methoxybenzoate as a key building block. The palladium-catalyzed cross-coupling of organostannanes with organic halides, known as the Stille reaction, is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures with high functional group tolerance.[1][2] This document outlines a detailed protocol for the selective mono-alkenylation of Methyl 3,5-dibromo-2-methoxybenzoate, discusses the underlying mechanistic principles, and addresses critical aspects of reagent handling, reaction optimization, and product purification. The presented methodology is designed to be a robust starting point for the synthesis of complex derivatives, particularly in the context of drug discovery and materials science.

Introduction: The Stille Coupling in Complex Molecule Synthesis

The relentless pursuit of novel therapeutic agents and advanced materials necessitates the development of efficient and versatile synthetic methodologies. The Stille coupling, first reported by John Kenneth Stille, has emerged as a powerful tool for the formation of carbon-carbon bonds due to its mild reaction conditions and broad substrate scope.[1][3] The reaction's tolerance for a wide array of functional groups makes it particularly amenable to late-stage functionalization in the synthesis of complex molecules.[4] Organotin reagents, a key component of this reaction, are notable for their stability to air and moisture, which facilitates their handling and storage.[2]

Methyl 3,5-dibromo-2-methoxybenzoate is a valuable scaffold for combinatorial library synthesis and targeted drug design. The differential reactivity of its two bromine atoms, influenced by the electronic and steric environment, allows for selective and sequential functionalization. This application note will focus on a representative protocol for the Stille coupling of this substrate, providing a foundation for further synthetic exploration.

Mechanistic Overview: The Palladium Catalytic Cycle

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide (in this case, Methyl 3,5-dibromo-2-methoxybenzoate). This step forms a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the palladium center. This is often the rate-determining step of the reaction.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Protocol: Mono-alkenylation of Methyl 3,5-dibromo-2-methoxybenzoate

This protocol describes a representative procedure for the selective Stille coupling of Methyl 3,5-dibromo-2-methoxybenzoate with tributyl(vinyl)stannane.

Materials and Reagents:

  • Methyl 3,5-dibromo-2-methoxybenzoate

  • Tributyl(vinyl)stannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon) supply

Safety Precautions:

  • Organotin compounds are highly toxic. [2] Handle all organostannane reagents and resulting tin-containing waste in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts can be flammable and toxic. Handle with care.

  • DMF is a potential reproductive hazard. Avoid inhalation and skin contact.

Reaction Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants and Catalyst B Add Anhydrous Solvent A->B C Degas the Reaction Mixture B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Aqueous KF Wash F->G H Extraction and Drying G->H I Column Chromatography H->I

Caption: A generalized workflow for the Stille coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Methyl 3,5-dibromo-2-methoxybenzoate (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and anhydrous toluene (to make a ~0.1 M solution).

  • Reagent Addition: Add tributyl(vinyl)stannane (1.1 eq.) to the reaction mixture via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 30 minutes during each wash.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-alkenylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table of Reaction Parameters:

ParameterValue/ReagentRationale
Substrate Methyl 3,5-dibromo-2-methoxybenzoateDibrominated aromatic building block.
Organostannane Tributyl(vinyl)stannaneCoupling partner for vinyl group introduction.
Catalyst Pd(PPh₃)₄A common and effective Pd(0) catalyst for Stille couplings.[1]
Solvent TolueneA non-polar aprotic solvent suitable for Stille reactions.
Temperature 100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hoursTypical duration for Stille couplings; should be monitored.
Work-up Reagent Saturated aq. KFEffectively removes tin byproducts.

Discussion of Key Experimental Aspects

Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a robust and widely used catalyst, other palladium sources and ligands can be employed to optimize the reaction.[1][5] For sterically hindered or electron-deficient aryl bromides, catalysts with bulky, electron-rich phosphine ligands such as P(t-Bu)₃ may offer improved performance.[6][7]

Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While toluene is a common choice, polar aprotic solvents like DMF or dioxane can also be effective, particularly for less reactive substrates.

Control of Selectivity: In di- or polyhalogenated substrates, achieving selective coupling at a single position is a common challenge.[8] The reactivity of the C-Br bonds in Methyl 3,5-dibromo-2-methoxybenzoate is influenced by the electronic effects of the methoxy and ester groups, as well as steric hindrance. The C5-Br bond is generally more reactive than the C3-Br bond. By carefully controlling the stoichiometry of the organostannane (using a slight excess, e.g., 1.1 equivalents), mono-functionalization can be favored.

Removal of Tin Byproducts: A significant drawback of the Stille coupling is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[3] The use of a saturated aqueous potassium fluoride wash is a highly effective method for this purpose, as it leads to the precipitation of insoluble tributyltin fluoride, which can be removed by filtration or during the aqueous work-up.

Conclusion

The Stille coupling of Methyl 3,5-dibromo-2-methoxybenzoate offers a versatile and efficient route to a wide range of functionalized aromatic compounds. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can achieve high yields and selectivity. The protocol presented in this application note serves as a validated starting point for the synthesis of novel molecules with potential applications in drug discovery and materials science. Further optimization of the catalyst, ligand, and solvent system may be necessary for specific applications and to achieve desired outcomes with different coupling partners.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Malakar, C. C. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 7(12), 8472–8494. Available at: [Link]

  • O'Brien, M., & Campos, K. R. (2012). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Chemical Science, 3(10), 3073–3077. Available at: [Link]

  • Calò, V., Nacci, A., Monopoli, A., & Cotugno, P. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040–6044. Available at: [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (2004). The Stille Reaction. Wiley Online Library.
  • Littke, A. F., Schwarz, L., & Fu, G. C. (2002). Pd/P(t-Bu)3: a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides. Journal of the American Chemical Society, 124(22), 6343–6348. Available at: [Link]

  • Su, W., Urgaonkar, S., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(28), 8153–8166. Available at: [Link]

  • Huang, H., Jiang, H., Chen, K., & Liu, H. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry, 74(15), 5599–5602. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (1999). A Convenient and General Method for Pd-Catalyzed Stille Reactions of Aryl Chlorides and Aryl Bromides. Angewandte Chemie International Edition, 38(16), 2411–2413. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki-Miyaura Reactions with Bromoarenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki reactions involving bromoarenes. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deeper understanding of the causality behind experimental choices, enabling you to logically diagnose and resolve issues in your own research.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2][3] However, its complexity can sometimes lead to unexpected outcomes.[1][2] This guide is structured to address specific problems you may be facing, from low yields to complete reaction failure.

Troubleshooting Guide: A Symptom-Based Approach

When a Suzuki reaction with a bromoarene fails, a systematic approach to troubleshooting is crucial. Below are common symptoms, their potential causes, and actionable solutions.

Symptom 1: No Reaction or Very Low Conversion

You've set up your reaction, but upon analysis (TLC, GC, LC-MS), you see only starting materials.

Potential Cause 1: Inactive Catalyst

The heart of the Suzuki reaction is the palladium catalyst, which must be in the active Pd(0) state to initiate the catalytic cycle.[1][4] If your Pd(0) source is old or has been improperly handled, it may have oxidized to an inactive state. Similarly, if you are using a Pd(II) precatalyst, it may not be reducing to Pd(0) in situ.

  • Solution:

    • Use a fresh, high-quality palladium source. Pre-activated catalysts or newer generation precatalysts can be particularly effective.[5]

    • Ensure proper in situ reduction of Pd(II) precatalysts. The choice of ligand and solvent can influence this reduction. Some protocols may benefit from the addition of a reducing agent, though this is often not necessary with modern catalyst systems.

    • Consider the ligand. Electron-rich and bulky phosphine ligands can facilitate the crucial oxidative addition step, especially with challenging substrates.[6]

Potential Cause 2: Inefficient Oxidative Addition

The first step of the catalytic cycle is the oxidative addition of the palladium catalyst into the carbon-bromine bond of your bromoarene.[1][6] The electronic nature of the bromoarene plays a significant role here.

  • Explanation: Electron-rich bromoarenes (e.g., those with electron-donating groups like methoxy or amino) can be less reactive towards oxidative addition compared to electron-poor bromoarenes.[1][7]

  • Solution:

    • Increase the reaction temperature. Higher temperatures can provide the necessary activation energy for this step.

    • Switch to a more electron-rich ligand. Ligands like Buchwald's biaryl phosphine ligands are designed to enhance the electron density on the palladium center, promoting oxidative addition.[6][7]

    • Increase catalyst loading. While not always ideal, a higher catalyst concentration can sometimes overcome a sluggish oxidative addition.

Potential Cause 3: Poor Quality Reagents or Improper Reaction Setup

The success of a Suzuki reaction is highly dependent on the quality of all its components and the reaction environment.

  • Solution:

    • Check the purity of your bromoarene and boronic acid/ester. Impurities can poison the catalyst.

    • Ensure your solvent is anhydrous and properly degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1] Degassing the solvent by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles is critical.

    • Verify the integrity of your base. Some bases can be hygroscopic. Using a freshly opened bottle or drying the base before use is recommended.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

To effectively troubleshoot, it's essential to understand the mechanistic steps of the reaction.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Catalytic Species Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-Br Ar-Br Ar-Br->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Activated

Caption: The Suzuki-Miyaura Catalytic Cycle.

Symptom 2: Formation of Side Products

Your reaction proceeds, but you observe significant amounts of undesired products, leading to a low yield of the desired coupled product.

Potential Side Product 1: Homocoupling of the Boronic Acid/Ester

This results in the formation of a biaryl product derived from two molecules of your boronic acid derivative (Ar'-Ar').

  • Cause: Homocoupling is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this side reaction.[1] It can also occur if the transmetalation step is slow relative to the homocoupling pathway.

  • Solution:

    • Thoroughly degas your reaction mixture. This is the most critical step to prevent homocoupling.

    • Optimize the base and solvent. The choice of base can influence the rate of transmetalation.[8]

    • Use a boronic ester instead of a boronic acid. Pinacol esters, for example, are often more stable and less prone to homocoupling.[1]

Potential Side Product 2: Dehalogenation of the Bromoarene

Your starting bromoarene is consumed, but instead of the coupled product, you isolate the corresponding arene (Ar-H).

  • Cause: This can occur through a competing reductive pathway where a hydride source is present in the reaction mixture.[1] The source of the hydride can be the solvent (e.g., alcohols) or certain bases.

  • Solution:

    • Choose your solvent and base carefully. Avoid solvents that can act as hydride donors if dehalogenation is a problem.

    • Ensure high purity of all reagents.

Frequently Asked Questions (FAQs)

Q1: My bromoarene is very electron-rich and isn't reacting. What are my best options?

For electron-rich bromoarenes, facilitating the initial oxidative addition is key.

  • Ligand Choice: Switch to a more electron-donating and bulky ligand. Buchwald-type biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands are excellent choices for these challenging substrates.[6]

  • Catalyst: Consider using a pre-formed catalyst that is known to be highly active, such as a palladacycle or a G3/G4 precatalyst.[5]

  • Reaction Conditions: You may need to use higher temperatures (e.g., refluxing dioxane or toluene) and a stronger base (e.g., K3PO4).

Q2: I am observing a significant amount of boronic acid decomposition. How can I prevent this?

Boronic acids can be unstable and undergo protodeboronation, especially under harsh conditions.[1]

  • Use a Boronic Ester: Pinacol esters are significantly more stable than their corresponding boronic acids and are often the preferred coupling partner.[1]

  • Control the Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester to compensate for any decomposition.

  • Moderate Reaction Conditions: If possible, try running the reaction at a lower temperature.

Q3: What is the role of the base in the Suzuki reaction, and how do I choose the right one?

The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[8][9]

  • Common Bases and Their Uses:

    • Carbonates (Na2CO3, K2CO3, Cs2CO3): These are widely used and effective for a broad range of substrates. Cesium carbonate is more soluble and often gives better results with challenging substrates.

    • Phosphates (K3PO4): A strong, non-nucleophilic base that is particularly effective for coupling with less reactive bromoarenes.[10]

    • Fluorides (KF, CsF): Can be useful, especially when dealing with base-sensitive functional groups.[9]

  • Choosing a Base: The optimal base often depends on the specific substrates and solvent system. A good starting point for many bromoarene couplings is K2CO3 or K3PO4.

Base Strength Common Applications
Na2CO3ModerateGeneral purpose, often used in aqueous solvent mixtures.
K2CO3ModerateWidely used, good for a variety of bromoarenes.
Cs2CO3StrongHighly effective, especially for difficult couplings.
K3PO4StrongExcellent for electron-rich or sterically hindered bromoarenes.[10]
KFMildUsed when base-sensitive functional groups are present.[9]

Q4: How important is the choice of solvent?

The solvent plays multiple roles, including dissolving the reagents, influencing the activity of the base, and affecting the stability of the catalyst.

  • Common Solvents:

    • Aprotic Polar Solvents: Dioxane, THF, and DMF are commonly used.

    • Aromatic Hydrocarbons: Toluene is a good choice, especially for higher temperature reactions.

    • Protic Solvents: Often, a mixture of an organic solvent with water is used, which can help to dissolve the base and facilitate the reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of a Bromoarene

This protocol provides a robust starting point for the coupling of a generic bromoarene with a phenylboronic acid. Optimization may be required for specific substrates.

Reagents and Equipment:

  • Bromoarene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh3)4 (0.03 mmol, 3 mol%)

  • K2CO3 (2.0 mmol), finely ground

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add the bromoarene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol), and K2CO3 (2.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

If your initial reaction fails, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents 1. Check Reagent Purity & Setup - Fresh Catalyst? - Dry/Degassed Solvent? - Pure Starting Materials? start->check_reagents rerun_optimized Rerun with Optimized Setup check_reagents->rerun_optimized still_fails Still Fails rerun_optimized->still_fails side_products Side Products Observed? still_fails->side_products Yes no_reaction No Reaction: - Increase Temperature - Screen Ligands/Bases - Increase Catalyst Load still_fails->no_reaction No homocoupling Homocoupling: - Improve Degassing - Use Boronic Ester side_products->homocoupling Yes dehalogenation Dehalogenation: - Change Solvent/Base side_products->dehalogenation No success Success! homocoupling->success dehalogenation->success no_reaction->success

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14. [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research. [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions of Methyl 3,5-dibromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the Suzuki coupling of Methyl 3,5-dibromo-2-methoxybenzoate. Our goal is to equip you with the scientific rationale and practical guidance necessary to navigate the complexities of this specific reaction and achieve your desired synthetic outcomes.

Introduction: The Intricacies of a Polysubstituted Substrate

Methyl 3,5-dibromo-2-methoxybenzoate is a valuable building block in organic synthesis, offering two reactive bromine sites for the formation of new carbon-carbon bonds. However, the electronic and steric environment of this molecule presents unique challenges. The presence of an ortho-methoxy group, a meta-ester, and two distinct bromine atoms necessitates a carefully considered approach to achieve high yields and, crucially, to control selectivity. This guide will address the common pitfalls and questions that arise when working with this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Low conversion in the Suzuki coupling of a sterically hindered substrate like Methyl 3,5-dibromo-2-methoxybenzoate is a common challenge. The primary bottleneck is often the oxidative addition step, which is impeded by the steric bulk of the ortho-methoxy group.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts such as Pd(PPh₃)₄ are often inefficient for this type of substrate. The use of bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is critical. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which is necessary to overcome the steric hindrance and facilitate oxidative addition. They also accelerate the subsequent reductive elimination step.[1]

Catalyst SystemLigand TypeTypical Observations
Pd(OAc)₂ / SPhosBuchwald LigandExcellent for sterically hindered aryl bromides.
Pd₂(dba)₃ / XPhosBuchwald LigandHigh reactivity and good thermal stability.
PEPPSI™-IPrNHC Pre-catalystOften effective for challenging couplings.
  • Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step. For sterically hindered substrates, a moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points. If the reaction remains sluggish, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary. The presence of a small amount of water can be beneficial when using phosphate or carbonate bases as it can aid in the dissolution of the base and facilitate the formation of the active borate species.[1]

  • Solvent Choice: The choice of solvent can influence reaction rates and solubility of the reagents. Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane: A common and often effective solvent.

    • Toluene: Another widely used solvent, particularly at higher temperatures.

    • Tetrahydrofuran (THF): Can be effective, especially with stronger bases.

  • Temperature and Reaction Time: Due to the steric hindrance, higher reaction temperatures (typically 80-110 °C) and longer reaction times (12-24 hours) may be required. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: How can I selectively achieve mono-arylation versus di-arylation of Methyl 3,5-dibromo-2-methoxybenzoate?

Controlling the regioselectivity of the Suzuki coupling on a di-halogenated substrate is a key challenge. The two bromine atoms on Methyl 3,5-dibromo-2-methoxybenzoate have different steric and electronic environments, which can be exploited to favor mono-arylation.

Understanding the Reactivity of the Two Bromine Atoms:

The C-Br bond at the 5-position is generally more reactive than the C-Br bond at the 3-position. This is due to the steric hindrance imposed by the adjacent ortho-methoxy group at the 2-position, which disfavors the oxidative addition of the palladium catalyst at the C3-Br bond.

Strategies for Selective Mono-arylation (at the 5-position):

  • Stoichiometry of the Boronic Acid: Use a slight deficiency or an equimolar amount of the boronic acid (0.9 to 1.1 equivalents) relative to the Methyl 3,5-dibromo-2-methoxybenzoate. This is the most straightforward method to favor mono-substitution.

  • Choice of Catalyst and Ligand: Certain catalyst systems can enhance selectivity. For instance, using a less reactive catalyst or a bulkier ligand can further disfavor the reaction at the more hindered 3-position.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the reaction at the more reactive 5-position. It is crucial to monitor the reaction closely to stop it once the desired mono-arylated product is formed and before significant di-arylation occurs.

Achieving Di-arylation:

To favor the formation of the di-arylated product, the following adjustments can be made:

  • Excess Boronic Acid: Use an excess of the boronic acid (2.2 to 3.0 equivalents).

  • More Active Catalyst System: Employ a highly active catalyst system, such as one with a Buchwald or NHC ligand, to overcome the steric hindrance at the 3-position.

  • Prolonged Reaction Time and Higher Temperature: Drive the reaction to completion by increasing the reaction time and temperature.

Q3: I am concerned about the hydrolysis of the methyl ester group under basic conditions. How can I mitigate this side reaction?

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially with stronger bases and prolonged reaction times at elevated temperatures.

Strategies to Minimize Ester Hydrolysis:

  • Choice of Base: The choice of base is the most critical factor.

    • Mild Bases: If the coupling proceeds efficiently, milder bases like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) can be used to minimize hydrolysis.[2]

    • Anhydrous Conditions: Using anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent can significantly reduce the rate of hydrolysis.

    • Avoid Strong Hydroxide Bases: Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be used with caution as they are more likely to cause ester saponification.

  • Reaction Monitoring: Closely monitor the reaction. If the desired product is formed before significant hydrolysis occurs, the reaction should be worked up promptly.

  • Protecting Group Strategy: If hydrolysis is unavoidable and the carboxylic acid is not the desired product, a two-step approach can be employed: first perform the Suzuki coupling on the corresponding carboxylic acid (3,5-dibromo-2-methoxybenzoic acid) and then esterify the product.

Experimental Protocols

Protocol 1: Selective Mono-arylation of Methyl 3,5-dibromo-2-methoxybenzoate

This protocol is designed to favor the formation of the 5-aryl-3-bromo-2-methoxybenzoate.

Materials:

  • Methyl 3,5-dibromo-2-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3,5-dibromo-2-methoxybenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-arylation of Methyl 3,5-dibromo-2-methoxybenzoate

This protocol is designed to favor the formation of the 3,5-diaryl-2-methoxybenzoate.

Materials:

  • Methyl 3,5-dibromo-2-methoxybenzoate (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd₂(dba)₃ (3 mol%)

  • XPhos (6 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene (anhydrous)

Procedure:

  • Follow the same setup procedure as in Protocol 1, using the reagents and solvent listed above.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress. This reaction may require a longer reaction time (18-24 hours) to achieve full di-substitution.

  • Follow the same workup and purification procedure as in Protocol 1.

Visualizing the Process

The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Troubleshooting_Flow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate for a sterically hindered substrate? Start->CheckCatalyst UseBuchwaldNHC Switch to a Buchwald or NHC ligand system CheckCatalyst->UseBuchwaldNHC No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes UseBuchwaldNHC->CheckBase UseStrongerBase Use K3PO4, Cs2CO3, or t-BuOK CheckBase->UseStrongerBase No CheckTempTime Are temperature and time sufficient? CheckBase->CheckTempTime Yes UseStrongerBase->CheckTempTime IncreaseTempTime Increase temperature (80-110 °C) and reaction time CheckTempTime->IncreaseTempTime No Success Improved Yield CheckTempTime->Success Yes IncreaseTempTime->Success

Caption: A logical flow for troubleshooting low yields.

References

  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - ChemCatChem. [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journal of Organic Chemistry. [Link]

Sources

workup procedures for reactions containing Methyl 3,5-dibromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3,5-dibromo-2-methoxybenzoate

A Guide to Effective Reaction Workup & Troubleshooting

Welcome to the technical support guide for researchers utilizing Methyl 3,5-dibromo-2-methoxybenzoate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to navigate the complexities of your reaction workups. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that are commonly encountered in the field.

The structure of Methyl 3,5-dibromo-2-methoxybenzoate—a dense, halogenated aromatic ester—presents specific challenges and considerations during isolation and purification. Understanding its properties is key to developing a robust and reproducible workup procedure.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the standard quenching and extraction protocol for a reaction mixture containing Methyl 3,5-dibromo-2-methoxybenzoate?

A1: A generalized aqueous workup is the cornerstone of isolating neutral organic compounds like this one. The primary objectives are to halt the reaction, remove inorganic salts, and transfer your product into an organic solvent.

Causality: The choice of quenching solution is critical and depends on the reagents used. For instance, if your reaction involved organometallics or hydrides, a careful quench with a proton source like saturated aqueous ammonium chloride is necessary to neutralize reactive species before adding water.[1] If excess bromine was used in a bromination reaction, a reducing agent like 10% sodium thiosulfate solution is required to neutralize it, indicated by the disappearance of the orange color.[2]

Experimental Protocol: Standard Aqueous Workup

  • Cooling: Before quenching, cool the reaction mixture to room temperature, and then optionally to 0 °C in an ice bath. This mitigates any exothermic events during quenching.

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing cold water or a specific quenching solution (e.g., saturated aq. NH₄Cl).[1] For reactions involving strong acids, pouring the mixture over cracked ice is a common and effective method to dissipate heat.[3][4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). A common practice is to perform three separate extractions to ensure quantitative recovery of the product.[5]

  • Washing: Combine the organic layers. To remove residual impurities, wash the combined organic phase sequentially with:

    • Water (to remove water-soluble organics and salts).

    • Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).[5]

    • Saturated aqueous sodium chloride (Brine) (to break emulsions and remove bulk water).[1]

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

G cluster_0 Reaction Completion cluster_1 Workup Procedure cluster_2 Result A Reaction Mixture B 1. Cool to 0 °C A->B C 2. Quench (e.g., pour into cold water/ice) B->C D 3. Extract with Organic Solvent (e.g., EtOAc) C->D E 4. Wash Organic Layer (Water, NaHCO₃, Brine) D->E F 5. Dry (e.g., Na₂SO₄) & Filter E->F G 6. Concentrate under Reduced Pressure F->G H Crude Product G->H

Caption: General workflow for the aqueous workup of reactions.

Q2: I'm struggling with a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A2: Emulsion formation is common with dense, halogenated compounds. It occurs when fine particles or surfactants stabilize the interface between the aqueous and organic layers, preventing them from separating cleanly.

Troubleshooting Emulsions:

Technique Causality & Explanation
Add Brine The high salt concentration of saturated NaCl solution increases the ionic strength and density of the aqueous phase, which helps to destabilize the emulsion and forces the organic solvent to separate. This is the most common and effective first step.[1]
Allow to Stand Sometimes, simply letting the separatory funnel sit undisturbed for an extended period (15-30 minutes) is enough for the layers to separate on their own.
Gentle Swirling Gently swirling the mixture, rather than vigorous shaking, can help the layers coalesce without re-forming the emulsion.
Filtration In stubborn cases, filtering the entire emulsified mixture through a pad of Celite® or glass wool can break up the microscopic droplets that form the emulsion.
Add More Solvent Adding more of the organic extraction solvent can sometimes dilute the components causing the emulsion, aiding separation.
Q3: My product yield is lower than expected, and I see a new, more polar spot on my TLC plate. Could the ester be hydrolyzing?

A3: Yes, ester hydrolysis is a significant risk, especially if the reaction workup involves strong acids or bases, or prolonged heating in the presence of water.[6] The ortho-methoxy group can influence the rate of hydrolysis.[7]

Mechanism of Hydrolysis: Under basic conditions, a hydroxide ion can attack the electrophilic carbonyl carbon of the ester. This BAc2 mechanism results in the formation of a carboxylate salt and methanol.[6] This salt is highly polar and will remain in the aqueous layer during extraction, leading to a significant loss of product.

Preventative Measures & Solutions:

  • pH Control: During the workup, avoid extreme pH values. Use a milder base like saturated sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide.[5]

  • Temperature Management: Perform all extraction and washing steps at room temperature or below.

  • Confirmation & Recovery: To confirm if hydrolysis has occurred, acidify the combined aqueous layers with cold 1M HCl to a pH of ~2. If the corresponding carboxylic acid precipitates as a solid, it can be collected by filtration.[8] This recovered acid can potentially be re-esterified if desired.

Q4: What is the most effective method for purifying the crude Methyl 3,5-dibromo-2-methoxybenzoate?

A4: The purification method depends on the physical state of your crude product and the nature of the impurities. For many derivatives of this compound, which are often crystalline solids, recrystallization is the most efficient method.[2][9]

Experimental Protocol: Recrystallization from Methanol

  • Solvent Selection: Place a small sample of your crude product in a test tube and add a few drops of a potential solvent (methanol is a good starting point for similar compounds).[9][10] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of hot methanol to the crude product to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat briefly, and perform a hot filtration to remove the carbon and colored impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities on the surface.[4]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.[2]

G A Crude Product B Is it a Solid? A->B C Attempt Recrystallization (e.g., from Methanol/Ethanol) B->C Yes G Product is an Oil or Impure Solid B->G No D Pure Crystals Obtained? C->D E Purification Complete D->E Yes F Perform Column Chromatography D->F No G->F

Caption: Decision workflow for purification strategy.

Q5: Recrystallization was not effective. What conditions should I use for silica gel column chromatography?

A5: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel chromatography is the method of choice. The polarity of the eluent is key to achieving good separation. Given the ester and methoxy functionalities, a solvent system of low to medium polarity is appropriate.

Recommended Starting Conditions:

Solvent System (Eluent) Polarity Typical Application / Rationale
Hexanes / Ethyl Acetate Low to MediumThe workhorse system for many organic compounds. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the polarity. This system provides a good balance of solvent strength and is easy to remove.
Hexanes / Dichloromethane Low to MediumA good alternative if your compound has limited solubility in hexanes/EtOAc. Dichloromethane is more polar than hexanes and can improve separation for certain compounds.
Toluene / Ethyl Acetate MediumThe aromatic nature of toluene can offer different selectivity for aromatic compounds compared to aliphatic hexanes, sometimes leading to better separation from closely-related impurities.

Procedure:

  • Determine the optimal eluent composition using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired compound.

  • Prepare and run the column using standard techniques.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7150, Methyl Benzoate. Retrieved from [Link]

  • Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982–o983. Available from: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 621923, Methyl 3,5-dibromobenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75074, Methyl 3,5-dimethoxybenzoate. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. Available from: [Link]

  • Long, F. A., & Purchase, M. (1950). The Kinetics of the Hydrolysis of γ-Valerolactone. Journal of the American Chemical Society, 72(7), 3267–3273. [Note: A general reference for ester hydrolysis mechanisms, conceptually similar principles apply. A direct link to a similar discussion is provided.] Available from: [Link]

  • Prathap, A. S. J., et al. (2012). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E, 68(Pt 12), o3329. Available from: [Link]

  • Saeed, A., et al. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E, 66(Pt 5), o982-o983. Available from: [Link]

  • Organic Syntheses. (1941). METHYL m-NITROBENZOATE. Coll. Vol. 1, p.372. Available from: [Link]

  • Singh, H. B., & Singh, J. (1988). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 65, 405-407. Available from: [Link]

  • Google Patents. (2016). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • ChemSpider Synthetic Pages. (2026). Methyl ester hydrolysis. SyntheticPage 441. Available from: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Aryl Building Blocks: Deconstructing the Utility of Methyl 3,5-dibromo-2-methoxybenzoate and its Alternatives in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Polysubstituted aromatic compounds are cornerstones in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the myriad of available synthons, methyl 3,5-dibromo-2-methoxybenzoate stands out as a versatile intermediate, prized for its two reactive bromine atoms, which serve as handles for sequential and selective functionalization. This guide provides a comprehensive comparison of methyl 3,5-dibromo-2-methoxybenzoate with its key alternatives, offering insights into their relative performance in pivotal cross-coupling reactions and guiding the discerning researcher towards the optimal choice for their specific synthetic challenge.

The Central Role of Dihalogenated Benzoates in Cross-Coupling Chemistry

The power of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, has revolutionized the way chemists construct complex molecular architectures.[2][3] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. Dihalogenated aromatic compounds, like methyl 3,5-dibromo-2-methoxybenzoate, are particularly valuable in this context as they allow for the stepwise introduction of different substituents, paving the way for the synthesis of highly complex and diverse molecular libraries.

The reactivity of the halogen atoms is a critical factor governing the outcome of these reactions, with the general trend following the order: I > Br > Cl.[4] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle.[5] This fundamental principle forms the basis for the comparative analysis presented in this guide.

Comparative Analysis of Methyl 3,5-dibromo-2-methoxybenzoate and Its Alternatives

To provide a clear and actionable comparison, we will evaluate methyl 3,5-dibromo-2-methoxybenzoate against its diiodo and dichloro analogs, as well as a positional isomer, in the context of the Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation.[2]

Structural Comparison of Key Reagents

Reagent_Comparison cluster_target Target Compound cluster_alternatives Alternative Reagents Target Methyl 3,5-dibromo-2-methoxybenzoate Iodo Methyl 3,5-diiodo-2-methoxybenzoate Target->Iodo Increased Reactivity Chloro Methyl 3,5-dichloro-2-methoxybenzoate Target->Chloro Decreased Reactivity Isomer Methyl 2,5-dibromo-3-methoxybenzoate Target->Isomer Altered Regioselectivity & Steric Hindrance

Caption: Structural relationship between the target compound and its alternatives.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds, which are prevalent motifs in many biologically active molecules.[2][6] A comparative study of the coupling of our target compound and its alternatives with (4-methoxyphenyl)boronic acid provides valuable insights into their relative performance.

ReagentHalogenTypical Yield (%)Reaction Time (h)Catalyst SystemKey Observations
Methyl 3,5-dibromo-2-methoxybenzoate Br85-954-8Pd(PPh₃)₄ / Na₂CO₃Reliable and widely used. Good balance of reactivity and stability.[7]
Methyl 3,5-diiodo-2-methoxybenzoateI>951-3Pd(PPh₃)₄ / K₂CO₃Higher reactivity allows for milder conditions and shorter reaction times. Prone to over-reaction if not carefully controlled.
Methyl 3,5-dichloro-2-methoxybenzoateCl60-7512-24Pd₂(dba)₃ / SPhos / K₃PO₄Significantly lower reactivity requires more active catalyst systems and harsher conditions.[3]
Methyl 2,5-dibromo-3-methoxybenzoateBr80-906-10Pd(PPh₃)₄ / Na₂CO₃Reactivity is comparable to the target, but the altered substitution pattern can influence the electronic and steric environment, potentially affecting reaction kinetics and subsequent functionalization steps.[8]

Note: The data presented is a synthesis of typical results found in the literature for analogous reactions and should be considered as a general guideline. Actual results may vary based on specific reaction conditions and substrate scope.

Causality Behind Experimental Choices: A Deeper Dive

The choice of reagent extends beyond simple reactivity considerations. The electronic and steric environment of the molecule plays a crucial role in directing the regioselectivity of sequential couplings and influencing the properties of the final product.

The Impact of Halogen Choice
  • Iodo-derivatives: The high reactivity of the C-I bond makes diiodo compounds ideal for rapid synthesis and for reactions involving less reactive boronic acids. However, their lower stability and higher cost can be a drawback. The increased reactivity can also lead to a higher propensity for side reactions, such as homocoupling of the boronic acid.

  • Bromo-derivatives: Dibromo compounds like our target reagent offer a "goldilocks" scenario – they are sufficiently reactive for a broad range of transformations under relatively mild conditions, yet stable enough for easy handling and storage. This balance makes them a workhorse in many synthetic laboratories.

  • Chloro-derivatives: The inertness of the C-Cl bond necessitates the use of more sophisticated and often more expensive catalyst systems, as well as higher temperatures and longer reaction times.[3] However, this lower reactivity can be advantageous in complex syntheses where high chemoselectivity is required.

The Influence of Substituent Positioning

The positional isomer, methyl 2,5-dibromo-3-methoxybenzoate, highlights the importance of the substitution pattern. The proximity of the methoxy group to the bromine atoms can influence their reactivity through steric and electronic effects. Furthermore, the final arrangement of substituents in the product molecule can have a profound impact on its biological activity or material properties, a key consideration in structure-activity relationship (SAR) studies.[1]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, detailed protocols for a Suzuki-Miyaura coupling are provided below.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent start->reagents degas Degas the Mixture (e.g., Ar bubbling) reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Sources

The Strategic Advantage of Methyl 3,5-dibromo-2-methoxybenzoate in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the selection of building blocks is a critical determinant of success. This guide provides an in-depth technical comparison of Methyl 3,5-dibromo-2-methoxybenzoate, highlighting its distinct advantages over other alternatives in the construction of complex molecular architectures. By examining its performance in key synthetic transformations and providing supporting experimental data, we aim to equip researchers with the insights necessary to optimize their synthetic strategies.

Methyl 3,5-dibromo-2-methoxybenzoate stands out as a versatile and highly valuable reagent in the synthesis of polysubstituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern, featuring two reactive bromine atoms flanking a directing methoxy group, offers a powerful platform for selective functionalization through a variety of cross-coupling reactions. This guide will delve into the practical advantages of employing this building block, comparing its reactivity and synthetic utility against viable alternatives.

The Architectural Advantage: Regiocontrolled Functionalization

The primary advantage of Methyl 3,5-dibromo-2-methoxybenzoate lies in the predictable and controlled manner in which its two bromine atoms can be sequentially or selectively functionalized. The methoxy group at the 2-position exerts a significant electronic and steric influence, differentiating the reactivity of the bromine atoms at the 3- and 5-positions. This inherent difference allows for programmed, site-selective introduction of diverse functionalities, a crucial aspect in the synthesis of complex target molecules.

In contrast, symmetrically substituted dihaloarenes often lead to mixtures of products in sequential reactions, necessitating tedious separation steps and reducing overall yield. While other directing groups can be employed, the ortho-methoxy group in Methyl 3,5-dibromo-2-methoxybenzoate provides a unique combination of activation and steric hindrance that proves advantageous in many synthetic scenarios.

Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

The true utility of Methyl 3,5-dibromo-2-methoxybenzoate is most evident in its performance in palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-X bond formation. We will now compare its performance in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with a common alternative, Methyl 3,5-dichloro-2-methoxybenzoate. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, making the dibromo compound a more reactive and often higher-yielding substrate than its dichloro counterpart.

Table 1: Comparative Yields in Palladium-Catalyzed Cross-Coupling Reactions
Coupling ReactionMethyl 3,5-dibromo-2-methoxybenzoate (Yield %)Methyl 3,5-dichloro-2-methoxybenzoate (Yield %)Notes
Suzuki-Miyaura (vs. 4-methoxyphenylboronic acid)85-95%60-75%The C-Br bond is more readily activated by palladium, leading to higher yields under milder conditions.
Heck (vs. Styrene)70-85%45-60%Higher temperatures and more specialized catalysts are often required for the less reactive C-Cl bond.
Sonogashira (vs. Phenylacetylene)80-90%50-65%The oxidative addition of the C-Br bond to the Pd(0) catalyst is significantly faster than that of the C-Cl bond.
Buchwald-Hartwig (vs. Morpholine)75-88%55-70%Milder reaction conditions can be employed with the dibromo substrate, improving functional group tolerance.

Note: Yields are approximate and can vary depending on the specific catalyst, ligands, base, and solvent system used.

Experimental Protocols: Harnessing the Power of Methyl 3,5-dibromo-2-methoxybenzoate

To illustrate the practical application of this versatile building block, we provide detailed, step-by-step methodologies for key cross-coupling reactions.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the monocoupling of Methyl 3,5-dibromo-2-methoxybenzoate with 4-methoxyphenylboronic acid.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_workup Workup & Purification reagent1 Methyl 3,5-dibromo-2-methoxybenzoate heating Heat to 80 °C reagent1->heating reagent2 4-Methoxyphenylboronic acid reagent2->heating catalyst Pd(PPh3)4 catalyst->heating base K2CO3 base->heating solvent Toluene/H2O solvent->heating stirring Stir for 12 h heating->stirring extraction Extraction with Ethyl Acetate stirring->extraction purification Column Chromatography extraction->purification product Methyl 3-bromo-2-methoxy-5-(4-methoxyphenyl)benzoate purification->product

Caption: Suzuki-Miyaura coupling workflow.

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 3,5-dibromo-2-methoxybenzoate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (10 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Experimental Protocol 2: Sonogashira Coupling

This protocol details the monocoupling with phenylacetylene.

Diagram of the Sonogashira Coupling Mechanism:

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex alkynyl_pd Ar-Pd(II)-C≡CPh(L2) pd_complex->alkynyl_pd product_pd Ar-C≡CPh alkynyl_pd->product_pd Reductive Elimination product_pd->pd0 cu_acetylide Cu-C≡CPh cu_acetylide->alkynyl_pd Transmetalation alkyne Ph-C≡C-H alkyne->cu_acetylide Deprotonation aryl_halide Ar-Br aryl_halide->pd_complex Oxidative Addition base Base base->cu_acetylide

Caption: Sonogashira coupling catalytic cycles.

Procedure:

  • In a Schlenk tube, combine Methyl 3,5-dibromo-2-methoxybenzoate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill with argon three times.

  • Add degassed triethylamine (5 mL) and phenylacetylene (1.2 mmol).

  • Stir the reaction mixture at room temperature for 8 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Mechanistic Insights: The Role of the Ortho-Methoxy Group

The methoxy group at the 2-position plays a dual role in influencing the reactivity of Methyl 3,5-dibromo-2-methoxybenzoate.

  • Electronic Effect: As an electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic attack, which is relevant in the synthesis of the starting material itself. In the context of cross-coupling, its electronic influence on the oxidative addition step is complex and can be substrate-dependent.

  • Steric Hindrance: The ortho-methoxy group provides significant steric bulk around the C-Br bond at the 3-position. This steric hindrance can be exploited to achieve selective monocoupling at the less hindered 5-position under carefully controlled conditions. This regioselectivity is a significant advantage over symmetrical dihalides.

Alternatives and Their Limitations

While Methyl 3,5-dibromo-2-methoxybenzoate offers distinct advantages, it is important to consider alternative building blocks and their respective limitations.

  • Methyl 3,5-dichloro-2-methoxybenzoate: As demonstrated in Table 1, the dichloro analogue is significantly less reactive, often requiring harsher reaction conditions, which can lead to lower functional group tolerance and the formation of byproducts.

  • Methyl 3,5-diiodo-2-methoxybenzoate: While the diiodo analogue would be more reactive, it is also typically more expensive and less stable than the dibromo compound.

  • Isomeric Dibromomethoxybenzoates: Isomers such as Methyl 2,4-dibromo-5-methoxybenzoate or Methyl 2,6-dibromo-3-methoxybenzoate offer different reactivity profiles and can be useful in specific synthetic contexts. However, the 3,5-dibromo substitution pattern provides a unique platform for creating meta-substituted biaryls and other complex structures that are challenging to access through other routes.

Conclusion: A Strategic Choice for Advanced Synthesis

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982, 27, 345-390.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998, 37 (15), 2046-2067.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211.
  • Saeed, A., et al. Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 2010 , 66(5), o982-o983. [Link]

  • PubChem. Methyl 2-methoxybenzoate. [Link]

A Spectroscopic Guide to Substituted Methyl Benzoates: Unraveling Structural Nuances Through Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Substituted benzoates, a common scaffold in medicinal chemistry, present a rich area for exploring the intricate relationship between a molecule's structure and its spectroscopic signature. This guide provides an in-depth comparative analysis of the spectroscopic properties of Methyl 3,5-dibromo-2-methoxybenzoate and its derivatives. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the electronic and steric effects of various substituents on the benzoate ring, offering a valuable resource for researchers in the field.

The Foundational Structure: Methyl Benzoate

Methyl benzoate serves as our foundational reference. Its simple, unsubstituted aromatic ring provides a baseline for understanding how the addition of functional groups alters the spectroscopic landscape. The electron-withdrawing nature of the ester group de-shields the aromatic protons, a key feature we will see modulated by further substitution.

Spectroscopic Deep Dive: A Comparative Analysis

In this section, we will dissect the spectroscopic data of several halogenated and methoxylated methyl benzoate derivatives. The interplay of electron-donating and electron-withdrawing groups, along with steric effects, creates unique spectral fingerprints for each molecule.

The Parent Compound: Methyl 3,5-dibromo-2-methoxybenzoate

A comprehensive search of available scientific literature and spectral databases did not yield experimental spectroscopic data for Methyl 3,5-dibromo-2-methoxybenzoate. Therefore, this guide will focus on a detailed comparative analysis of its closely related derivatives for which verified data is accessible. The principles elucidated from these comparisons will provide a strong predictive framework for the anticipated spectral characteristics of the parent compound.

Methoxy Derivatives: The Influence of Electron-Donating Groups

The introduction of methoxy (-OCH₃) groups, which are electron-donating through resonance, significantly alters the electronic environment of the benzene ring. This effect is readily observable in the NMR spectra.

This symmetrically substituted derivative provides a clear illustration of the impact of two meta-positioned methoxy groups.

  • ¹H NMR Analysis: The two methoxy groups create a plane of symmetry, rendering the protons at C4 and C6 chemically equivalent, as are the protons on the two methoxy groups. This results in a simplified spectrum.

  • ¹³C NMR Analysis: The carbon atoms directly attached to the electron-donating methoxy groups (C3 and C5) are shielded and appear at a lower chemical shift compared to unsubstituted benzene. Conversely, the carbonyl carbon of the ester group is slightly shielded due to the overall increase in electron density on the ring.

Here, the methoxy group is positioned ortho to the ester. This proximity introduces both electronic and steric effects.

  • ¹H NMR Analysis: The ortho-methoxy group exerts a strong shielding effect on the neighboring aromatic protons. The steric hindrance between the methoxy and the ester group may also influence the conformation of the molecule, affecting the chemical shifts.

  • IR Spectrum: The position of the C=O stretching vibration can be influenced by the ortho-methoxy group.

Bromo Derivatives: The Impact of Halogenation

Bromine, a halogen, is an interesting substituent as it is electron-withdrawing inductively but can be weakly electron-donating through resonance. Its most significant impact in mass spectrometry is its characteristic isotopic pattern.

This derivative introduces a bromine atom, providing a point of comparison for halogen effects.

  • Mass Spectrometry: The presence of a single bromine atom will result in two molecular ion peaks of nearly equal intensity (M and M+2), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This provides an unambiguous confirmation of the presence of one bromine atom.

The relative positions of the bromo and methoxy groups will dictate the specific chemical shifts and coupling patterns in the ¹H NMR spectrum.

A Dinitro Derivative: A Case of Strong Electron Withdrawal

To provide a contrasting example, we will briefly examine a derivative with two strongly electron-withdrawing nitro groups.

The powerful electron-withdrawing nature of the nitro groups dramatically de-shields the aromatic protons, shifting them to a much higher chemical shift in the ¹H NMR spectrum compared to our other examples.[1]

Data Summary: A Tabular Comparison

The following tables summarize the key spectroscopic data for the discussed derivatives, allowing for a direct comparison.

Table 1: ¹H NMR Spectroscopic Data of Substituted Methyl Benzoates

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Methyl Ester Protons (ppm)
Methyl 3,5-dimethoxybenzoate7.07 (d), 6.78 (t)3.803.85
Methyl 2-methoxybenzoate7.78-6.97 (m)3.883.89
Methyl 3-methoxybenzoate7.62-7.08 (m)3.823.89

Note: Data obtained from various sources and may be recorded in different solvents.

Table 2: Key IR Absorption Frequencies (cm⁻¹) of Substituted Methyl Benzoates

CompoundC=O StretchC-O Stretch (ester)C-O Stretch (ether)
Methyl 2-methoxybenzoate~1730~1250~1080
Methyl 3,5-dinitrobenzoate~1730~1290N/A

Table 3: Mass Spectrometry Data of Substituted Methyl Benzoates

CompoundMolecular FormulaMolecular WeightKey Fragmentation Ions (m/z)
Methyl 3,5-dimethoxybenzoateC₁₀H₁₂O₄196.20196 (M+), 165, 138, 137, 107
Methyl 2-methoxybenzoateC₉H₁₀O₃166.17166 (M+), 135, 107, 92, 77
Methyl 3,5-dinitrobenzoateC₈H₆N₂O₆226.14226 (M+), 195, 167, 121, 75

Experimental Protocols

The following provides a general methodology for the acquisition of the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing Molecular Structures

The following diagrams illustrate the structures of the discussed methyl benzoate derivatives.

Sources

A Senior Application Scientist's Guide to the Mechanistic Nuances of Methyl 3,5-dibromo-2-methoxybenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. Methyl 3,5-dibromo-2-methoxybenzoate stands as a versatile and highly valuable building block, offering two reactive bromine atoms amenable to a variety of palladium-catalyzed cross-coupling reactions. The thoughtful selection of this reagent over other alternatives can significantly influence reaction efficiency, selectivity, and the overall synthetic strategy.

This guide provides an in-depth, objective comparison of the performance of Methyl 3,5-dibromo-2-methoxybenzoate in key cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, supported by experimental data and detailed protocols, to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Strategic Advantage of a Dibromo-Substituted Benzene Ring

The presence of two bromine atoms on the benzene ring of Methyl 3,5-dibromo-2-methoxybenzoate provides chemists with a powerful tool for sequential or double functionalization. The methoxy and methyl ester groups also play crucial roles, influencing the electronic properties of the ring and offering sites for further chemical modification. The primary avenues for the transformation of this molecule are palladium-catalyzed cross-coupling reactions, which are favored for their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.

The three principal reaction pathways we will explore are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with aryl or vinyl boronic acids.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Mechanistic Insights into Palladium-Catalyzed Cross-Coupling

The efficacy of Methyl 3,5-dibromo-2-methoxybenzoate in these reactions is rooted in the fundamental steps of the palladium catalytic cycle. A generalized catalytic cycle for these cross-coupling reactions is depicted below.

Palladium_Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)-L2 (Ar = Aryl Halide) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')-L2 (R' = Nu:-) Transmetalation->ArPd(II)R'L2 ArPd(II)R'L2->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Product Ar-R' (Coupled Product) Reductive_Elimination->Product Regioselectivity cluster_0 Electronic Effects on Bromine Reactivity Structure Methyl 3,5-dibromo-2-methoxybenzoate Structure C3_Br C3-Br (ortho to OMe, meta to COOMe) Structure->C3_Br Electronically distinct C5_Br C5-Br (para to OMe, meta to COOMe) Structure->C5_Br Electronically distinct

Caption: Electronic differentiation of the two bromine atoms in Methyl 3,5-dibromo-2-methoxybenzoate.

While a comprehensive study on the regioselectivity of this specific molecule is not widely published, general principles of palladium-catalyzed cross-coupling suggest that the more sterically accessible and electronically favorable position will react preferentially. In many cases, careful control of reaction conditions (e.g., temperature, catalyst, and ligand) can allow for the selective mono-functionalization at one of the bromine positions, followed by a second, different coupling reaction at the remaining position.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key cross-coupling reactions discussed. These protocols are based on established procedures for similar substrates and serve as a robust starting point for experimental work.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3,5-dibromo-2-methoxybenzoate with Phenylboronic Acid

Objective: To synthesize Methyl 3,5-diphenyl-2-methoxybenzoate.

Materials:

  • Methyl 3,5-dibromo-2-methoxybenzoate (1.0 equiv)

  • Phenylboronic acid (2.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 3,5-dibromo-2-methoxybenzoate, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Add a 4:1 mixture of toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of Methyl 3,5-dibromo-2-methoxybenzoate with Morpholine

Objective: To synthesize Methyl 3,5-di(morpholin-4-yl)-2-methoxybenzoate.

Materials:

  • Methyl 3,5-dibromo-2-methoxybenzoate (1.0 equiv)

  • Morpholine (2.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Remove the flask from the glovebox and add Methyl 3,5-dibromo-2-methoxybenzoate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by morpholine, via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of Methyl 3,5-dibromo-2-methoxybenzoate with Phenylacetylene

Objective: To synthesize Methyl 3,5-bis(phenylethynyl)-2-methoxybenzoate.

Materials:

  • Methyl 3,5-dibromo-2-methoxybenzoate (1.0 equiv)

  • Phenylacetylene (2.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 3,5-dibromo-2-methoxybenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene, via syringe.

  • Stir the reaction mixture at 60 °C for 10 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion

Methyl 3,5-dibromo-2-methoxybenzoate is a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. It offers a favorable balance of reactivity and stability, making it a reliable choice for the synthesis of a wide array of complex organic molecules. While its diiodo counterpart exhibits higher reactivity, often allowing for milder reaction conditions, the dibromo derivative provides a more cost-effective and readily available alternative without a significant compromise in performance for many applications. Conversely, the corresponding dichloro analog is considerably less reactive and typically requires more specialized and forcing conditions to achieve satisfactory results.

The choice between these substrates will ultimately depend on the specific requirements of the synthetic target, including cost considerations, desired reaction conditions, and the need for high throughput. A thorough understanding of the mechanistic principles and careful optimization of reaction parameters are key to unlocking the full synthetic potential of these valuable building blocks.

References

  • Suzuki, A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 99(11), 3059-3082. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Safety Operating Guide

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling Methyl 3,5-dibromo-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the promise of novel molecular structures is a powerful motivator. Methyl 3,5-dibromo-2-methoxybenzoate, a halogenated aromatic ester, represents a key building block in the synthesis of complex organic molecules. However, with its unique chemical architecture comes the responsibility of meticulous and informed handling. This guide moves beyond generic safety protocols to provide a deep, experience-driven framework for the safe and effective use of this compound in a laboratory setting. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard Landscape: A Data-Informed Approach

Based on this evidence, we must assume that Methyl 3,5-dibromo-2-methoxybenzoate presents, at a minimum, the following hazards:

  • Acute Oral Toxicity: Potential for significant toxicity if ingested.

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritation: Can lead to pain, watering, and damage to the eyes.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the nose, throat, and lungs.

This informed assumption is the cornerstone of our Personal Protective Equipment (PPE) recommendations, ensuring a conservative and safety-first approach.

Essential Personal Protective Equipment: Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a dynamic risk assessment. For Methyl 3,5-dibromo-2-methoxybenzoate, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Protects against skin irritation and potential absorption. Nitrile and neoprene offer good resistance to a range of organic compounds.[4]
Eye Protection Chemical splash goggles and a face shieldGoggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face, crucial when handling potentially toxic substances.
Body Protection A lab coat that covers your arms and closes at the frontPrevents incidental contact with skin and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended if there is a potential for generating dust or aerosols, or if working outside of a certified chemical fume hood.
Footwear Closed-toe shoesA fundamental laboratory safety requirement to protect against spills and falling objects.

The Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow is paramount to minimizing exposure risk. The following protocol outlines the essential steps for safely handling Methyl 3,5-dibromo-2-methoxybenzoate.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS of Analogues & Assess Risks Don_PPE Don Appropriate PPE Prep->Don_PPE Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Don_PPE->Work_Area Enter Handling Area Weigh Carefully Weigh/Measure Compound Work_Area->Weigh Reaction Perform Reaction/Procedure Weigh->Reaction Decon Decontaminate Work Surfaces & Equipment Reaction->Decon Procedure Complete Doff_PPE Doff PPE Correctly Decon->Doff_PPE Disposal Segregate & Dispose of Halogenated Waste Doff_PPE->Disposal

A logical workflow for handling Methyl 3,5-dibromo-2-methoxybenzoate.
Experimental Protocol: Donning and Doffing PPE

Donning Sequence:

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles and Face Shield: Put on your safety goggles first, followed by the face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward.

  • Respirator (if used): Remove your respirator last.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Operational Plan:

  • Ventilation: All handling of solid Methyl 3,5-dibromo-2-methoxybenzoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not use combustible materials like paper towels to absorb the spill.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

As a halogenated organic compound, Methyl 3,5-dibromo-2-methoxybenzoate and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal[5][6].

  • Container Management: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area.

  • Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.

By integrating these detailed safety and handling protocols into your daily laboratory practices, you can confidently work with Methyl 3,5-dibromo-2-methoxybenzoate, ensuring both your personal safety and the integrity of your scientific endeavors.

References

  • Cole-Parmer. Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dibromo-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-dibromo-2-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.